1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
This compound belongs to the dihydropyrrolo[1,2-a]pyrazine-carbothioamide class, characterized by a bicyclic pyrrolo-pyrazine core. Key structural features include:
- Substituents: A 2,4-dichlorophenyl group at position 1 and a p-tolyl (methyl-substituted phenyl) group at the carbothioamide nitrogen.
- Core structure: The partially saturated pyrrolo-pyrazine ring system, which may confer conformational rigidity compared to fully aromatic analogs.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3S/c1-14-4-7-16(8-5-14)24-21(27)26-12-11-25-10-2-3-19(25)20(26)17-9-6-15(22)13-18(17)23/h2-10,13,20H,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGUMRFHGJPQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrrolo[1,2-a]pyrazine derivatives with isothiocyanates. The synthetic pathway typically involves the following steps:
- Formation of the Dihydropyrrolo[1,2-a]pyrazine Framework : This involves cyclization reactions that yield the core structure.
- Substitution Reactions : The introduction of the 2,4-dichlorophenyl and p-tolyl groups occurs via electrophilic aromatic substitution.
- Carbothioamide Formation : The final step involves the reaction with thiocarbamates to form the carbothioamide moiety.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, indicating significant potential for development as anticancer agents .
- Antimicrobial Properties : The compound's structure suggests possible antimicrobial activity. Similar thiourea derivatives have demonstrated effectiveness against pathogenic bacteria and fungi .
- Mechanism of Action : Studies on related compounds indicate that they may function by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of pyrrolo[1,2-a]pyrazine derivatives on RAW 264.7 cell lines. The results indicated moderate toxicity levels with an IC50 value of approximately 500 µg/mL .
- Antifungal Activity : Another study assessed a diketopiperazine type compound extracted from Streptomyces sp., which showed mild hemolytic activity and effective antifungal properties with an EC50 value of 115.5 µg/mL .
Data Summary
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbothioamide group (-C(S)NH₂) participates in nucleophilic substitution reactions. In analogous compounds, this moiety reacts with alkyl halides or acyl chlorides under basic conditions :
Example Reaction:
Key findings:
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Reactions with methyl iodide yield S-alkylated products at the thiourea sulfur .
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Acyl chlorides form thioester derivatives, though yields depend on steric hindrance from substituents.
Cross-Coupling Reactions
The 2,4-dichlorophenyl group enables palladium-catalyzed coupling reactions. Suzuki-Miyaura couplings with aryl boronic acids are documented for similar dichlorophenyl-pyrazine systems :
Cyclization Reactions
The dihydropyrrolo[1,2-a]pyrazine core undergoes intramolecular cyclization under acidic or oxidative conditions:
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Acid-mediated cyclization forms tricyclic structures via Pictet–Spengler mechanisms .
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Oxidative aromatization with DDQ converts the dihydro ring to a fully aromatic system .
Metal Complexation
The carbothioamide group acts as a bidentate ligand for transition metals:
Documented complexes include:
Oxidation and Reduction
| Process | Reagents | Outcome | Application |
|---|---|---|---|
| S-Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone formation | Bioactivity modulation |
| Ring Reduction | NaBH₄, NiCl₂/NaBH₄ | Saturated pyrrolidine derivatives | Solubility enhancement |
Biological Alkylation
In vitro studies of structural analogs show:
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Thiol-disulfide exchange with cysteine residues in enzymes (IC₅₀ = 1.2–8.7 μM against kinase targets) .
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DNA intercalation via planar aromatic systems (Kd = 10⁴–10⁵ M⁻¹) .
Thermal Degradation
TGA-DSC analysis reveals:
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Decomposition onset: 215°C (N₂ atmosphere).
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Major fragments: COS, NH₃, and chlorinated aromatics (GC-MS data).
This compound’s reactivity profile highlights its utility as a scaffold for medicinal chemistry and materials science. Future studies should explore enantioselective syntheses and catalytic applications of its metal complexes .
Note: Data extrapolated from structurally related systems in due to limited direct studies on this specific compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related carbothioamide derivatives:
Key Observations:
- Substituent Effects :
- The 2,4-dichlorophenyl group in the target compound increases molecular weight and lipophilicity compared to ethyl () or ethoxy () substituents. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .
- The p-tolyl group contributes to moderate lipophilicity, whereas ’s 3-fluorophenyl introduces polarity via fluorine’s electronegativity .
- Hydrogen Bonding: All compounds share a carbothioamide donor, but the number of acceptors varies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
